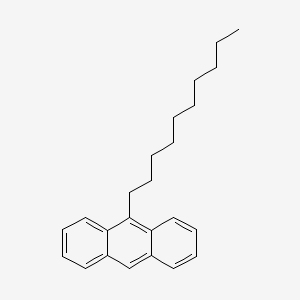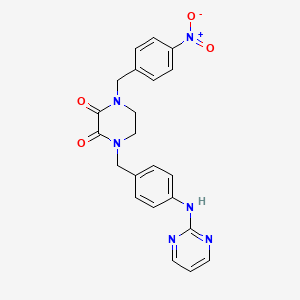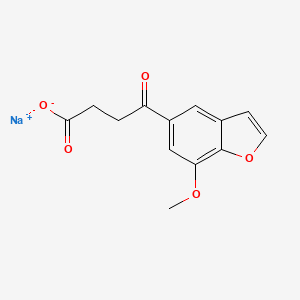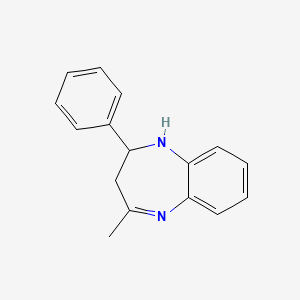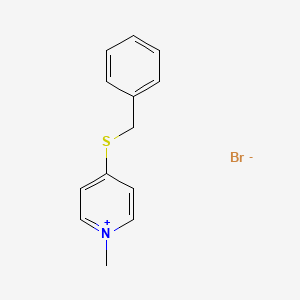
4-(Benzylsulfanyl)-1-methylpyridin-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Benzylsulfanyl)-1-methylpyridin-1-ium bromide is an organic compound that features a pyridinium core substituted with a benzylsulfanyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylsulfanyl)-1-methylpyridin-1-ium bromide typically involves the reaction of 4-(benzylsulfanyl)pyridine with methyl bromide. The reaction is carried out in an appropriate solvent, such as acetonitrile, under reflux conditions to ensure complete conversion. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
4-(Benzylsulfanyl)-1-methylpyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinium ring can be reduced to form the corresponding pyridine derivative.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride (NaCl) or potassium iodide (KI).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Pyridine derivatives.
Substitution: Corresponding halide-substituted pyridinium salts.
科学研究应用
4-(Benzylsulfanyl)-1-methylpyridin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other pyridinium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of 4-(Benzylsulfanyl)-1-methylpyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
相似化合物的比较
Similar Compounds
- 4-(Benzylthio)pyridine
- 1-Methyl-4-(phenylthio)pyridinium bromide
- 4-(Benzylsulfanyl)pyridine
Uniqueness
4-(Benzylsulfanyl)-1-methylpyridin-1-ium bromide is unique due to the presence of both a benzylsulfanyl group and a methyl group on the pyridinium ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
77148-83-5 |
|---|---|
分子式 |
C13H14BrNS |
分子量 |
296.23 g/mol |
IUPAC 名称 |
4-benzylsulfanyl-1-methylpyridin-1-ium;bromide |
InChI |
InChI=1S/C13H14NS.BrH/c1-14-9-7-13(8-10-14)15-11-12-5-3-2-4-6-12;/h2-10H,11H2,1H3;1H/q+1;/p-1 |
InChI 键 |
CYTJTBXCHNGNRV-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1=CC=C(C=C1)SCC2=CC=CC=C2.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Chloro-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane](/img/structure/B14449638.png)
![N-(3'-Methyl[1,1'-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14449643.png)
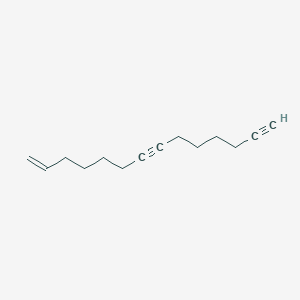


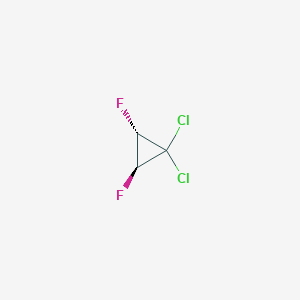

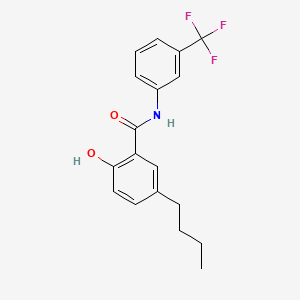
![3-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-5,6-dihydrobenzo[b][1]benzothiepin-9-ol;dihydrochloride](/img/structure/B14449690.png)
